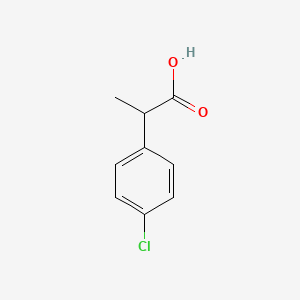

2-(4-Chlorophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZILQVNIWNPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912625 | |

| Record name | 2-(4-Chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-95-4, 99570-57-7 | |

| Record name | 4-Chloro-α-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-2-(4-Chlorophenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-(4-chlorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Chlorophenyl)propanoic acid CAS number 938-95-4 properties

An In-depth Technical Guide on 2-(4-Chlorophenyl)propanoic acid (CAS: 938-95-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS number 938-95-4, is a member of the arylpropionic acid class of molecules. This class is renowned for its pharmacological significance, most notably including widely used Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. The core structure, featuring a propanoic acid moiety attached to an aromatic ring, is a key pharmacophore responsible for the biological activity observed in these compounds. The primary mechanism of action for this class involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory pathway.[1][2] This technical guide provides a comprehensive overview of the known properties, relevant experimental protocols, and the biological context of this compound.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its application in research and development. The data presented below has been compiled from various chemical databases.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 938-95-4 | [3] |

| Molecular Formula | C₉H₉ClO₂ | [3] |

| Molecular Weight | 184.62 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | White Solid | |

| Melting Point | 55-59 °C | [3] |

| Boiling Point | 121-126 °C at 0.2 mmHg | [3] |

| SMILES | CC(C(=O)O)C1=CC=C(C=C1)Cl | [4] |

| InChIKey | YOZILQVNIWNPFP-UHFFFAOYSA-N | [4] |

| Predicted pKa | 4.21 ± 0.10 | |

| Predicted Density | 1.263 ± 0.06 g/cm³ |

Table 2: Spectroscopic Data

Note: Experimental spectral data for this specific compound is not widely available. The following represents data from public databases or is predicted for closely related structures. Researchers should obtain experimental data for confirmation.

| Spectrum Type | Key Features / Peaks | Reference(s) |

| ¹H NMR | Predicted shifts based on propanoic acid structure: ~11-12 ppm (singlet, 1H, -COOH), ~7.3 ppm (multiplet, 4H, Ar-H), ~3.7 ppm (quartet, 1H, -CH), ~1.5 ppm (doublet, 3H, -CH₃). | [5] |

| ¹³C NMR | Predicted shifts based on propanoic acid structure: ~180 ppm (C=O), ~140 ppm (Ar-C), ~133 ppm (Ar-C-Cl), ~129 ppm (Ar-CH), ~45 ppm (-CH), ~18 ppm (-CH₃). | |

| Mass Spec (EI) | Key m/z fragments: 184 ([M]+), 139 ([M-COOH]+), 111, 75. | |

| Infrared (IR) | Characteristic absorptions (cm⁻¹): ~3000 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1490 (C=C aromatic stretch), ~1100 (C-O stretch), ~830 (C-Cl stretch). | [6] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

| Pictogram(s) | GHS06 | Skull and crossbones |

| Signal Word | Danger | |

| Acute Toxicity | H301 | Toxic if swallowed |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

| Eye Irritation | H319 | Causes serious eye irritation |

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis and analysis of this compound, based on established procedures for arylpropionic acids.

Protocol 1: Synthesis via Friedel-Crafts Acylation and Rearrangement

This protocol is adapted from general methods for synthesizing 2-arylpropionic acids. It involves the acylation of chlorobenzene (B131634) followed by a Willgerodt-Kindler reaction and subsequent hydrolysis.

Workflow Diagram: Synthesis

Caption: Synthetic workflow for this compound.

Methodology:

-

Step 1: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM) at 0°C, add propanoyl chloride (1.1 eq) dropwise.

-

After stirring for 15 minutes, add chlorobenzene (1.0 eq) dissolved in DCM dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 4'-chloro-propiophenone.

-

-

Step 2: Willgerodt-Kindler Reaction

-

Combine the crude 4'-chloro-propiophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

-

Heat the mixture to reflux (approx. 130-140°C) for 8-12 hours.

-

Cool the reaction mixture and use the resulting crude thiomorpholide intermediate directly in the next step.

-

-

Step 3: Hydrolysis

-

To the crude thiomorpholide, add a mixture of 70% aqueous sulfuric acid and acetic acid (1:1 v/v).

-

Heat the mixture to reflux for 12-18 hours.

-

Cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous mixture with ethyl acetate (B1210297) (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Step 4: Purification

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford pure this compound.

-

Protocol 2: Analytical Quantification by RP-HPLC

This protocol provides a representative method for the analysis and quantification of this compound, based on common methods for related NSAIDs.[7][8]

Workflow Diagram: HPLC Analysis

Caption: General workflow for HPLC analysis.

Methodology:

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) in a 50:50 (v/v) ratio.[7][8]

-

Injection Volume: 20 µL.

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples.

-

Quantification: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

-

Biological Activity and Mechanism of Action

As a member of the arylpropionic acid family, this compound is predicted to function as a Nonsteroidal Anti-Inflammatory Drug (NSAID).[1][9][10] The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[11]

These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs), which are key signaling molecules in the inflammatory cascade. Prostaglandins mediate responses such as pain, fever, and inflammation. By blocking the active site of COX enzymes, NSAIDs prevent prostaglandin (B15479496) synthesis, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects.[12][13]

Signaling Pathway: COX Inhibition

Caption: Inhibition of prostaglandin synthesis by NSAIDs.

While COX-2 is the primary target for anti-inflammatory effects, inhibition of the constitutively expressed COX-1 isoform is associated with common NSAID side effects, such as gastrointestinal irritation.[12][13] The specific selectivity profile of this compound for COX-1 versus COX-2 has not been extensively reported and would be a critical area for further investigation to determine its therapeutic potential and side-effect profile.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. DL-2-(4-chlorophenyl)propanoic acid | C9H9ClO2 | CID 102525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 8. public.pensoft.net [public.pensoft.net]

- 9. ijpsr.com [ijpsr.com]

- 10. researchgate.net [researchgate.net]

- 11. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Chlorophenyl)propanoic acid. The document details its structural information, physicochemical properties, spectral data, and relevant experimental protocols. Quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental methodologies for the determination of key properties and visual diagrams generated using Graphviz to illustrate experimental workflows, offering a thorough resource for laboratory and research applications.

Introduction

This compound, a carboxylic acid derivative, serves as a significant building block in organic synthesis. Its structural features, including a chiral center and a chlorinated phenyl group, make it a compound of interest in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development. This guide aims to consolidate available data and provide detailed procedural insights for its characterization.

Chemical Identity and Structure

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | DL-2-(4-Chlorophenyl)propanoic acid, 2-(4-Chlorophenyl)propionic acid, 4-Chloro-alpha-methylphenylacetic acid[1] |

| CAS Number | 938-95-4[2] |

| Molecular Formula | C₉H₉ClO₂[2] |

| Molecular Weight | 184.62 g/mol [2] |

| Canonical SMILES | CC(C1=CC=C(C=C1)Cl)C(=O)O[1] |

| InChI Key | YOZILQVNIWNPFP-UHFFFAOYSA-N[1] |

Physical Properties

The physical properties of this compound are summarized in the table below. These characteristics are fundamental for handling, storage, and application in various experimental setups.

| Property | Value |

| Melting Point | 55-59 °C[2] |

| Boiling Point | 121-126 °C at 0.2 mmHg[2] |

| Appearance | White to off-white solid |

| Solubility | Estimated data: Soluble in methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water. Insoluble in hexane. |

| pKa | Estimated value: ~4.5 (based on similar aromatic carboxylic acids) |

Chemical Properties and Spectral Data

The chemical reactivity of this compound is primarily dictated by the carboxylic acid functional group and the aromatic ring. It undergoes typical reactions of carboxylic acids, such as esterification and amide formation. The spectral data provides confirmation of its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the methyl protons, and the acidic proton of the carboxyl group.

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment ~11-12 Singlet (broad) 1H -COOH ~7.3 Doublet 2H Aromatic CH (ortho to Cl) ~7.2 Doublet 2H Aromatic CH (meta to Cl) ~3.7 Quartet 1H -CH- | ~1.5 | Doublet | 3H | -CH₃ |

-

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will exhibit signals corresponding to the carbonyl carbon, the aromatic carbons, the methine carbon, and the methyl carbon.

Chemical Shift (δ) (ppm) Assignment ~175-180 C=O ~138-140 Aromatic C-Cl ~132-135 Aromatic C (ipso) ~128-130 Aromatic CH ~127-129 Aromatic CH ~45-50 -CH- | ~18-22 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, as well as C-H and C=C stretching of the aromatic ring.

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~3050 | C-H stretch (Aromatic) |

| ~2980 | C-H stretch (Aliphatic) |

| ~1700 | C=O stretch (Carboxylic acid) |

| ~1600, ~1490 | C=C stretch (Aromatic ring) |

| ~1250 | C-O stretch |

| ~830 | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 184/186 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 139/141 | [M - COOH]⁺ |

| 111 | [C₆H₄Cl]⁺ |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Determination of Solubility

This protocol outlines the shake-flask method for determining the equilibrium solubility.

Determination of pKa via Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) using potentiometric titration.[3][4]

Synthesis via Friedel-Crafts Reaction

A general synthetic route involves the Friedel-Crafts reaction of chlorobenzene (B131634) with a propanoic acid derivative, followed by appropriate workup.[5][6]

Conclusion

This technical guide has compiled and presented the essential physical and chemical properties of this compound. The structured data tables, detailed experimental protocols, and workflow diagrams provide a robust resource for scientists and researchers. While some specific quantitative data, such as solubility and pKa, are estimated based on chemical principles and data from analogous compounds, the provided methodologies offer a clear path for their empirical determination. This comprehensive overview facilitates the safe and effective use of this compound in various scientific and developmental applications.

References

- 1. DL-2-(4-chlorophenyl)propanoic acid | C9H9ClO2 | CID 102525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Preparation method of 2-(4-alkylphenyl) propanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(4-Chlorophenyl)propanoic Acid: Molecular Structure and Properties

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of 2-(4-chlorophenyl)propanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Molecular Properties

This compound is a carboxylic acid derivative containing a chlorophenyl group. Its chemical identity and key molecular properties are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Synonyms | DL-2-(4-Chlorophenyl)propanoic acid, 4-Chloro-alpha-methylphenylacetic acid, 2-(p-Chlorophenyl)propionic acid | [1] |

| CAS Number | 938-95-4 | [1][3] |

| Molecular Formula | C₉H₉ClO₂ | [1][3][4] |

| Molecular Weight | 184.62 g/mol | [1][4] |

| Canonical SMILES | CC(C1=CC=C(C=C1)Cl)C(=O)O | [1] |

| InChI Key | YOZILQVNIWNPFP-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis.

| Property | Value | Reference |

| Melting Point | 55-59 °C | [3] |

| Boiling Point | 121-126 °C at 0.2 mmHg | [3] |

| Form | Solid |

Molecular Structure

The molecular structure of this compound consists of a central propanoic acid backbone. A phenyl group is attached to the second carbon of this backbone, and a chlorine atom is substituted at the para (4th) position of the phenyl ring.

Caption: Logical relationship of the core chemical groups in this compound.

Synthesis Pathway Overview

A potential synthetic route to this compound can be conceptualized starting from 4-chloroacetophenone. The following diagram illustrates a logical workflow for a possible synthesis. Note: This represents a generalized pathway and does not constitute a detailed experimental protocol.

Caption: A conceptual workflow for the synthesis of this compound.

Disclaimer: This guide is intended for informational purposes for a professional audience. Any experimental work should be conducted with appropriate safety precautions and after consulting detailed, peer-reviewed experimental protocols.

References

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(4-Chlorophenyl)propanoic acid, a key building block in the development of various pharmaceutical compounds. This document details several synthetic strategies, offering a comparative analysis of their methodologies, quantitative data, and detailed experimental protocols to assist researchers in selecting the most suitable route for their specific needs.

Executive Summary

The synthesis of this compound can be achieved through several established organic chemistry reactions. This guide focuses on four principal pathways:

-

Friedel-Crafts Alkylation: A direct approach involving the alkylation of chlorobenzene (B131634) with a propanoic acid derivative.

-

Willgerodt-Kindler Reaction: A multi-step synthesis starting from the readily available 4-chloroacetophenone.

-

Darzens Condensation: A route commencing with 4-chlorobenzaldehyde (B46862), proceeding through a glycidic ester intermediate.

-

Palladium-Catalyzed Carbonylation: A modern approach utilizing a palladium catalyst to introduce the carboxyl group.

Each method presents distinct advantages and challenges in terms of starting material availability, reaction conditions, yield, and purity of the final product. The following sections provide a detailed exploration of each pathway, including experimental procedures and comparative data.

Comparative Analysis of Synthesis Pathways

The selection of an optimal synthetic route for this compound is contingent on various factors, including desired scale, purity requirements, and available resources. The following table summarizes the key quantitative data for the discussed pathways.

| Pathway | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions | Purity |

| Friedel-Crafts Alkylation | Chlorobenzene | Ethyl 2-chloropropionate, AlCl₃ | Moderate | Anhydrous, low temperature | Good |

| Willgerodt-Kindler Reaction | 4-Chloroacetophenone | Sulfur, Morpholine (B109124), NaOH | Good to Excellent | High temperature | Good to Excellent |

| Darzens Condensation | 4-Chlorobenzaldehyde | Ethyl 2-chloropropionate, NaOEt | Moderate to Good | Anhydrous, basic | Good |

| Palladium-Catalyzed Carbonylation | 1-(4-Chlorophenyl)ethanol (B1581629) | CO, Pd catalyst, Acid | Good to Excellent | High pressure, elevated temperature | Excellent |

Detailed Synthesis Pathways and Experimental Protocols

Friedel-Crafts Alkylation of Chlorobenzene

This method involves the direct alkylation of chlorobenzene with a suitable propanoic acid derivative, such as ethyl 2-chloropropionate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Caption: Friedel-Crafts Alkylation Workflow.

Step 1: Synthesis of Ethyl 2-(4-chlorophenyl)propanoate

-

To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in an excess of chlorobenzene (acting as both reactant and solvent) at 0-5 °C, slowly add ethyl 2-chloropropionate (1.0 equivalent).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

-

The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane).

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude ester is purified by vacuum distillation.

Step 2: Hydrolysis to this compound

-

The purified ethyl 2-(4-chlorophenyl)propanoate is refluxed with an excess of a solution of sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water for 2-4 hours.

-

After the reaction is complete, the ethanol is removed under reduced pressure.

-

The aqueous solution is washed with diethyl ether to remove any unreacted ester.

-

The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed for further purification.

Willgerodt-Kindler Reaction

This pathway begins with 4-chloroacetophenone, which is converted to a thioamide via the Willgerodt-Kindler reaction using sulfur and an amine (e.g., morpholine). Subsequent hydrolysis of the thioamide yields the target carboxylic acid.

Caption: Willgerodt-Kindler Reaction Workflow.

Step 1: Synthesis of the Thioamide Intermediate

-

A mixture of 4-chloroacetophenone (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (3.0 equivalents) is heated at reflux (around 130-140 °C) for 8-12 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid.

-

The precipitated crude thioamide is collected by filtration, washed with water, and dried.

Step 2: Hydrolysis to this compound

-

The crude thioamide is suspended in a solution of sodium hydroxide in a mixture of ethylene (B1197577) glycol and water.

-

The mixture is heated at reflux for 12-24 hours until the evolution of ammonia (B1221849) ceases.

-

The reaction mixture is then cooled and diluted with water.

-

The solution is washed with diethyl ether to remove any non-acidic impurities.

-

The aqueous layer is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

The product is collected by filtration, washed with water, and purified by recrystallization.

Darzens Condensation

The Darzens condensation route involves the reaction of 4-chlorobenzaldehyde with an α-haloester, such as ethyl 2-chloropropionate, in the presence of a base to form a glycidic ester. This intermediate is then hydrolyzed and decarboxylated to yield the final product.

Caption: Darzens Condensation Workflow.

Step 1: Synthesis of the Glycidic Ester

-

To a solution of sodium ethoxide (prepared from sodium and absolute ethanol) in anhydrous diethyl ether, a mixture of 4-chlorobenzaldehyde (1.0 equivalent) and ethyl 2-chloropropionate (1.1 equivalents) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for several hours.

-

The reaction is then quenched with water, and the ether layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to give the crude glycidic ester.

Step 2: Hydrolysis and Decarboxylation

-

The crude glycidic ester is saponified by refluxing with an aqueous-alcoholic solution of sodium hydroxide.

-

After saponification is complete, the alcohol is distilled off.

-

The remaining aqueous solution is acidified with a mineral acid (e.g., HCl), which leads to the decarboxylation of the intermediate glycidic acid to form an aldehyde.

-

The aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate (B83412) or Jones reagent).

-

The final product is isolated by extraction and purified by recrystallization.

Palladium-Catalyzed Carbonylation

This modern synthetic route involves the palladium-catalyzed carbonylation of a suitable precursor, such as 1-(4-chlorophenyl)ethanol. This method is often highly efficient and selective.

Caption: Palladium-Catalyzed Carbonylation Workflow.

-

A mixture of 1-(4-chlorophenyl)ethanol (1.0 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand, and a mineral acid (e.g., HCl) in a suitable solvent (e.g., dioxane) is charged into a high-pressure autoclave.

-

The autoclave is purged with carbon monoxide and then pressurized with CO to the desired pressure (e.g., 50-100 atm).

-

The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) and stirred for several hours.

-

After the reaction, the autoclave is cooled, and the excess CO is carefully vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable solvent and washed with water.

-

The organic layer is extracted with an aqueous sodium bicarbonate solution.

-

The aqueous extract is acidified with hydrochloric acid to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried to afford this compound.

Conclusion

This technical guide has outlined four distinct and viable synthetic pathways for the preparation of this compound. The choice of a particular method will be guided by the specific requirements of the synthesis, including scale, desired purity, cost, and available equipment. The Friedel-Crafts and Willgerodt-Kindler routes represent classical and robust methods, while the Darzens condensation and palladium-catalyzed carbonylation offer alternative strategies with their own unique advantages. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

An In-depth Technical Guide to Isomers of C9H9ClO2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of the chemical formula C9H9ClO2, focusing on their IUPAC nomenclature, synthesis, physicochemical properties, and known biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to C9H9ClO2 Isomers

The molecular formula C9H9ClO2 encompasses a variety of structural isomers, each with unique chemical and biological properties. The arrangement of the chlorine atom, the carbonyl group, and the phenyl ring significantly influences the molecule's reactivity, stability, and interaction with biological targets. Understanding the distinct characteristics of each isomer is crucial for their potential application in medicinal chemistry and materials science. This guide will focus on a selection of prominent isomers, providing detailed information on their synthesis and known biological relevance.

Key Isomers of C9H9ClO2: A Closer Look

Several isomers of C9H9ClO2 have been identified and characterized. This guide will detail the properties and synthesis of four notable examples: 2-(Chloromethyl)phenyl acetate (B1210297), 4-(Chloromethyl)phenyl acetate, 3-(3-Chlorophenyl)propanoic acid, and Ethyl 2-chlorobenzoate (B514982).

Chloromethylphenyl Acetate Isomers

The positional isomers of chloromethylphenyl acetate are important intermediates in organic synthesis.

-

2-(Chloromethyl)phenyl acetate

-

IUPAC Name: [2-(chloromethyl)phenyl] acetate

-

CAS Number: 15068-08-3

-

-

4-(Chloromethyl)phenyl acetate

-

IUPAC Name: [4-(chloromethyl)phenyl] acetate

-

CAS Number: 39720-27-9

-

Synthesis of Chloromethylphenyl Acetate Isomers:

A general method for the synthesis of these isomers involves the acetylation of the corresponding chloromethylphenol. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of 2-(Chloromethyl)phenyl Acetate

Materials:

-

Acetyl chloride

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-(chloromethyl)phenol (1 equivalent) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 2-(chloromethyl)phenyl acetate.

Quantitative Data:

-

Expected Yield: 85-95%

-

Purity (by GC-MS): >98%

Biological Activity of 4-(Chloromethyl)phenyl acetate:

4-(Chloromethyl)phenyl acetate has been described as a compound capable of inhibiting bacterial translocation and potentiating the activity of estradiol (B170435).[1] These activities suggest its potential as a modulator of inflammatory responses and hormonal pathways.

Experimental Protocol: In Vitro Bacterial Translocation Assay

This assay assesses the ability of a compound to inhibit the passage of bacteria across an intestinal epithelial cell barrier.

Workflow:

Caption: Workflow for an in vitro bacterial translocation assay.

Experimental Protocol: Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a compound to bind to the estrogen receptor, which can indicate potential to modulate estrogenic activity.

Workflow:

Caption: Workflow for an estrogen receptor competitive binding assay.

3-(3-Chlorophenyl)propanoic acid

-

IUPAC Name: 3-(3-chlorophenyl)propanoic acid

-

CAS Number: 21640-48-2

Synthesis of 3-(3-Chlorophenyl)propanoic acid:

A common route for the synthesis of this acid is through the malonic ester synthesis, followed by hydrolysis and decarboxylation. A patent describes a method with the following details[2]:

Experimental Protocol (based on patent literature):

-

Malonic Ester Alkylation: React 3-chlorobenzyl chloride with diethyl malonate in the presence of a base like sodium ethoxide in ethanol (B145695).

-

Hydrolysis and Decarboxylation: The resulting diethyl 2-(3-chlorobenzyl)malonate is then hydrolyzed with a strong base (e.g., NaOH) followed by acidification and heating to induce decarboxylation.

-

Purification: The crude 3-(3-chlorophenyl)propanoic acid is then purified by recrystallization.

Quantitative Data (from patent):

Ethyl 2-chlorobenzoate

-

IUPAC Name: ethyl 2-chlorobenzoate

-

CAS Number: 7335-25-3

Synthesis of Ethyl 2-chlorobenzoate:

This ester is typically synthesized via Fischer esterification of 2-chlorobenzoic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

2-Chlorobenzoic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve 2-chlorobenzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

After cooling, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude ethyl 2-chlorobenzoate.

-

Purify by vacuum distillation.

Quantitative Data:

-

Expected Yield: 80-90%

-

Purity (by NMR): >98%

Biological Activity: While specific biological activities for ethyl 2-chlorobenzoate are not extensively documented in the public domain, substituted benzoate (B1203000) derivatives are known to exhibit a range of biological effects, including anti-inflammatory and local anesthetic properties.[3]

Summary of Physicochemical and Spectroscopic Data

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 1 | [2-(chloromethyl)phenyl] acetate | 15068-08-3 | 184.62 | - | - |

| 2 | [4-(chloromethyl)phenyl] acetate | 39720-27-9 | 184.62 | 240 | - |

| 3 | 3-(3-chlorophenyl)propanoic acid | 21640-48-2 | 184.62 | 306.6 | 74 |

| 4 | ethyl 2-chlorobenzoate | 7335-25-3 | 184.62 | 241-243 | - |

Spectroscopic Data:

-

Ethyl 2-chlorobenzoate:

-

Mass Spectrum (m/z): 184 (M+), 139, 111[1]

-

IR (cm⁻¹): Characteristic C=O stretch around 1720-1740 cm⁻¹ and C-Cl stretch around 750 cm⁻¹.

-

Signaling Pathways and Logical Relationships

The biological activities of certain C9H9ClO2 isomers, such as the potentiation of estradiol activity by 4-(chloromethyl)phenyl acetate, suggest interactions with specific signaling pathways. The estrogen receptor signaling pathway is a key cascade in cellular regulation.

References

The Expanding Therapeutic Landscape of Arylpropionic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of arylpropionic acid derivatives, a prominent class of compounds with broad therapeutic applications. Beyond their well-established role as non-steroidal anti-inflammatory drugs (NSAIDs), this document delves into their diverse pharmacological effects, including anticancer, antibacterial, and anticonvulsant activities. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by presenting quantitative biological data, detailed experimental protocols, and visual representations of key molecular pathways.

Core Biological Activity: Anti-inflammatory and Analgesic Action via Cyclooxygenase Inhibition

Arylpropionic acid derivatives, such as the widely recognized ibuprofen (B1674241) and naproxen, exert their primary anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, existing as two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[1][2] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation.[1][2] The therapeutic effects of most arylpropionic acid derivatives are attributed to the inhibition of both COX isoforms.[1]

Quantitative Analysis of COX Inhibition

The inhibitory potency of various arylpropionic acid derivatives against COX-1 and COX-2 is a critical determinant of their efficacy and side-effect profile. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Ibuprofen | 13 | 370 | [3] |

| Naproxen | 8.7 | 5.2 | [3] |

| (S)-Ketoprofen | ~0.002 | ~0.0265 | [3] |

| Flurbiprofen | 0.1 | Not Specified | [3] |

Expanding Horizons: Anticancer Activity of Arylpropionic Acid Derivatives

Several studies have demonstrated the potential of arylpropionic acid derivatives as anticancer agents.[4][5] The mechanisms underlying their anticancer effects are multifaceted and may involve both COX-dependent and COX-independent pathways.

In Vitro Anticancer Activity: Quantitative Data

The antitumor efficacy of arylpropionic acid derivatives has been evaluated against a multitude of cancer cell lines. The following table summarizes the IC50 values for prominent and novel arylpropionic acid derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ibuprofen-bis-hydrazide derivative (5e) | Glioblastoma | 5.75 ± 0.43 | [6] |

| Ibuprofen-appended benzoxazole (B165842) (7h) | MCF-7 (Breast) | 8.92 ± 0.91 | [6] |

| Ibuprofen-appended benzoxazole (7j) | MCF-7 (Breast) | 9.14 ± 8.22 | [6] |

| Ibuprofen-appended benzoxazole (7h) | MDA-MB-231 (Breast) | 7.54 ± 0.95 | [6] |

| Ketoprofen | MDA-MB-231 (Breast) | Not specified, but significant decrease in proliferation | [7] |

| Carboranyl Analogue of Ketoprofen (Compound 6) | A375 (Melanoma) | Not specified, but exhibits cytostatic activity | [8] |

Antimicrobial Potential of Arylpropionic Acid Derivatives

Arylpropionic acid derivatives have also shown promise as antibacterial agents, exhibiting activity against a range of bacterial strains.[5][6]

Quantitative Antibacterial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | MIC (mg/mL) | Reference |

| Naproxen | S. aureus ATCC 25923 | 2 ± 0.33 | [6] |

| Naproxen | E. faecalis ATCC 29212 | 4 ± 0.67 | [6] |

| Naproxen Derivative (1a) | Gram-positive bacteria & Fungi | 0.31 | [6] |

| Naproxen Derivative (1b) | Gram-positive bacteria & Fungi | 0.31 | [6] |

| Naproxen Derivative (1d) | Gram-positive bacteria & Fungi | 0.31 | [6] |

| β-aroylpropionic acid oxadiazole (5g) | S. aureus | 0.025 | [6] |

| β-aroylpropionic acid oxadiazole (5g) | E. coli | 0.050 | [6] |

Key Signaling Pathways Modulated by Arylpropionic Acid Derivatives

Visualizing the complex biological processes is crucial for a comprehensive understanding. The following diagrams illustrate key signaling pathways affected by arylpropionic acid derivatives.

Caption: Mechanism of action of arylpropionic acid derivatives via COX inhibition.

Caption: Apoptosis induction by Ibuprofen and Ketoprofen.

Caption: Inhibition of NF-κB signaling pathway by Naproxen.

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of arylpropionic acid derivatives.

Methodology:

-

Animal Model: Wistar rats or Swiss albino mice are typically used.

-

Groups: Animals are divided into a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the arylpropionic acid derivative.

-

Drug Administration: The test compounds and standard drug are administered orally or intraperitoneally.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: The paw volume is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral analgesic activity of arylpropionic acid derivatives.

Methodology:

-

Animal Model: Swiss albino mice are commonly used.

-

Groups: Animals are divided into a control group, a standard drug group (e.g., aspirin (B1665792) or diclofenac), and test groups.

-

Drug Administration: Test compounds and the standard drug are administered orally or intraperitoneally.

-

Induction of Pain: After a set time (e.g., 30-60 minutes), a 0.6-0.7% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of hind limbs).[9][10]

-

Observation: Five minutes after the acetic acid injection, the number of writhes for each mouse is counted for a defined period (e.g., 10-20 minutes).[9][10]

-

Data Analysis: The percentage inhibition of writhing is calculated for the test and standard groups compared to the control group.

In Vitro COX Inhibition Assay

Objective: To determine the IC50 value of a test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Assay Principle: A common method is the fluorometric or colorimetric detection of prostaglandins produced from the arachidonic acid substrate.

-

Procedure:

-

The test compound is incubated with the COX enzyme in a suitable buffer.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The reaction is stopped, and the amount of prostaglandin (B15479496) produced is quantified.

-

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the log of the compound concentration.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of arylpropionic acid derivatives on cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines is used.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductase convert MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Antibacterial Activity: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound.[6]

Methodology:

-

Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.

-

Culture Medium: A suitable broth medium (e.g., Mueller-Hinton broth) is used for bacterial growth.[6]

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.[6]

-

Inoculation: A standardized suspension of the test bacterium is added to each well.[6]

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[6]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Conclusion

The biological activities of arylpropionic acid derivatives extend far beyond their traditional role as anti-inflammatory agents. The growing body of evidence supporting their anticancer and antimicrobial properties highlights their potential as a versatile scaffold for the development of new therapeutics. This guide provides a foundational resource for researchers to explore and expand upon the diverse pharmacological applications of this important class of molecules. Further investigation into the specific mechanisms of action and structure-activity relationships will be crucial in designing next-generation arylpropionic acid derivatives with enhanced efficacy and improved safety profiles.

References

- 1. jbums.org [jbums.org]

- 2. researchgate.net [researchgate.net]

- 3. Co-treatment of Naringenin and Ketoprofen-RGD Suppresses Cell Proliferation via Calmodulin/PDE/cAMP/PKA Axis Pathway in Leukemia and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. benchchem.com [benchchem.com]

- 7. Ketoprofen suppresses triple negative breast cancer cell growth by inducing apoptosis and inhibiting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carboranyl Analogues of Ketoprofen with Cytostatic Activity against Human Melanoma and Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. brieflands.com [brieflands.com]

An In-depth Technical Guide to 2-(4-Chlorophenyl)propanoic Acid: Synthesis, Biological Activity, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)propanoic acid, a member of the arylpropionic acid class of compounds. While specific biological and historical data for this particular molecule are not extensively available in peer-reviewed literature, this document consolidates its known physicochemical properties and places it within the well-established context of non-steroidal anti-inflammatory drugs (NSAIDs). This guide furnishes detailed, plausible experimental protocols for its synthesis and biological evaluation based on established methodologies for structurally related compounds. Furthermore, it outlines the anticipated mechanism of action through the inhibition of cyclooxygenase (COX) enzymes and provides the necessary diagrams to visualize these pathways and workflows. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory agents.

Introduction

This compound belongs to the 2-arylpropionic acid class, a prominent family of non-steroidal anti-inflammatory drugs (NSAIDs) colloquially known as "profens". This class includes widely used medications such as ibuprofen (B1674241) and naproxen. The therapeutic efficacy of these compounds in alleviating pain, inflammation, and fever is primarily attributed to their inhibition of prostaglandin (B15479496) synthesis. This guide will delve into the known characteristics of this compound, offering insights into its discovery, synthesis, and expected biological functions.

History and Discovery

The discovery of this compound is situated within the broader history of the development of NSAIDs. The journey began with the synthesis of aspirin (B1665792) (acetylsalicylic acid) by Felix Hoffman at Bayer in 1897.[1] For many decades, the mechanism of action of these early anti-inflammatory agents remained unknown. A pivotal breakthrough occurred in the 1970s when Dr. John Vane elucidated that NSAIDs function by inhibiting the production of prostaglandins (B1171923), which are key mediators of inflammation and pain.[1] This discovery catalyzed the pharmaceutical industry to develop a plethora of new NSAIDs with improved efficacy and safety profiles.

The "profen" subclass of NSAIDs emerged from research in the 1950s and 1960s aimed at finding safer alternatives to aspirin for long-term use, particularly in the treatment of rheumatoid arthritis.[2] This research, notably conducted by the Boots Group, led to the discovery of ibuprofen, 2-(4-isobutylphenyl)propanoic acid, in 1961 by a team led by Stewart Adams.[2] The development of other arylpropionic acid derivatives, including this compound, likely followed from structure-activity relationship studies aimed at optimizing the pharmacological properties of this chemical scaffold. While a specific, detailed timeline for the discovery of this compound is not well-documented in publicly available literature, its origins are firmly rooted in this era of intensive NSAID research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 938-95-4 | [3][4] |

| Molecular Formula | C₉H₉ClO₂ | [3][4] |

| Molecular Weight | 184.62 g/mol | [3][4] |

| Melting Point | 55-59 °C | [3] |

| Boiling Point | 121-126 °C at 0.2 mmHg | [3] |

| IUPAC Name | This compound | [4] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported, a plausible and efficient method can be derived from established synthetic routes for other 2-arylpropionic acids. A common approach involves the Friedel-Crafts acylation of chlorobenzene (B131634) followed by a series of transformations.

Proposed Synthesis of this compound

A potential synthetic pathway is outlined below:

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(4-chlorophenyl)propan-1-one (Friedel-Crafts Acylation)

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (B109758) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

-

After stirring for 15 minutes, add chlorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-(4-chlorophenyl)propan-1-one.

Step 2: Synthesis of 1-(4-chlorophenyl)propan-1-ol (Reduction)

-

Dissolve 1-(4-chlorophenyl)propan-1-one (1.0 eq) in methanol (B129727).

-

Cool the solution to 0 °C and add sodium borohydride (B1222165) (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(4-chlorophenyl)propan-1-ol.

Step 3: Synthesis of 1-(1-bromoethyl)-4-chlorobenzene (Bromination)

-

Dissolve 1-(4-chlorophenyl)propan-1-ol (1.0 eq) in dry diethyl ether.

-

Cool the solution to 0 °C and add phosphorus tribromide (0.5 eq) dropwise.

-

Stir the reaction mixture at room temperature for 3-5 hours.

-

Pour the reaction mixture onto ice and extract with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 1-(1-bromoethyl)-4-chlorobenzene.

Step 4: Synthesis of this compound (Grignard Reaction and Carboxylation)

-

To a flask containing magnesium turnings (1.2 eq) in dry diethyl ether, add a small crystal of iodine.

-

Add a solution of 1-(1-bromoethyl)-4-chlorobenzene (1.0 eq) in dry diethyl ether dropwise to initiate the Grignard reaction.

-

Once the reaction is initiated, add the remaining bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for 1 hour.

-

Cool the Grignard reagent to -78 °C and bubble dry carbon dioxide gas through the solution for 2-3 hours.

-

Allow the reaction mixture to warm to room temperature and quench with saturated ammonium (B1175870) chloride solution.

-

Acidify the aqueous layer with 2M hydrochloric acid and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Biological Activity and Mechanism of Action

As a member of the arylpropionic acid class, this compound is expected to exhibit anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes.[5]

Cyclooxygenase (COX) Inhibition

COX enzymes exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[5]

By inhibiting COX enzymes, this compound would block the conversion of arachidonic acid to prostaglandin H₂, the precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever. The therapeutic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are largely due to the inhibition of COX-1.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the inhibitory role of NSAIDs like this compound.

Quantitative Biological Data

There is a notable absence of publicly available quantitative data, such as IC₅₀ values for COX-1 and COX-2 inhibition, for this compound. To characterize its biological activity, in vitro and in vivo studies would be necessary. The following sections provide detailed protocols for such evaluations.

Experimental Protocols for Biological Evaluation

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is designed to determine the 50% inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

-

Colorimetric or fluorometric probe to detect prostaglandin production

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound and reference inhibitors.

-

In a 96-well plate, add the COX reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).

-

Add the test compound or reference inhibitor to the appropriate wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Incubate at 37°C for a defined period (e.g., 2 minutes).

-

Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance or fluorescence).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.[6][7]

Animals:

-

Male or female Wistar or Sprague-Dawley rats (150-200 g)

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Reference drug (e.g., Indomethacin or Diclofenac)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

-

Administer the test compound or reference drug orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).

-

Calculate the percentage of edema for each animal at each time point: % Edema = [(Vt - V₀) / V₀] x 100.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group: % Inhibition = [1 - (% Edema of treated group / % Edema of control group)] x 100.

Conclusion

This compound is a member of the well-established class of 2-arylpropionic acid NSAIDs. While specific data on its discovery and biological activity are limited, its structural similarity to other profens strongly suggests that it functions as an inhibitor of cyclooxygenase enzymes, thereby possessing anti-inflammatory, analgesic, and antipyretic properties. This technical guide has provided a comprehensive overview of its known physicochemical characteristics, a plausible synthetic route, and detailed protocols for its biological evaluation. Further research is warranted to fully characterize the pharmacological profile of this compound and to determine its potential as a therapeutic agent. The information and protocols presented herein provide a solid foundation for such future investigations.

References

- 1. arapc.com [arapc.com]

- 2. 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. DL-2-(4-chlorophenyl)propanoic acid | C9H9ClO2 | CID 102525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-(4-Chlorophenyl)propanoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Chlorophenyl)propanoic acid, a compound of interest in various fields of chemical and pharmaceutical research. The guide details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and analytical properties of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.51 | Doublet | 3H | -CH₃ |

| 3.71 | Quartet | 1H | -CH- |

| 7.29 | Multiplet | 4H | Aromatic protons |

| 11.8 | Singlet (broad) | 1H | -COOH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 18.2 | -CH₃ |

| 48.9 | -CH- |

| 128.7 | Aromatic CH |

| 129.1 | Aromatic CH |

| 132.9 | Aromatic C-Cl |

| 140.2 | Aromatic C-C |

| 179.8 | -COOH |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 2980 | Medium | C-H stretch (aliphatic) |

| 1705 | Strong | C=O stretch (Carboxylic acid) |

| 1490 | Medium | C=C stretch (Aromatic ring) |

| 1415 | Medium | O-H bend (Carboxylic acid) |

| 1090 | Strong | C-Cl stretch |

| 930 | Medium, Broad | O-H bend (out-of-plane, dimer) |

| 825 | Strong | C-H bend (para-substituted aromatic) |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 184/186 | 30/10 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 139/141 | 100/33 | [M - COOH]⁺ (Loss of carboxylic acid group) |

| 111/113 | 20/7 | [C₇H₆Cl]⁺ |

| 75 | 15 | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent to provide a reference signal at 0 ppm.

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

-

The NMR spectrometer is tuned to the proton frequency.

-

The sample is inserted into the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

The free induction decay (FID) is acquired and then Fourier transformed to obtain the spectrum.

-

The spectrum is phased, and the baseline is corrected. Chemical shifts are referenced to the TMS signal.

¹³C NMR Spectroscopy Protocol:

-

The spectrometer is tuned to the carbon-13 frequency.

-

A proton-decoupled ¹³C NMR experiment is conducted to simplify the spectrum by removing C-H coupling.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

The FID is processed similarly to the ¹H NMR experiment to generate the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

IR Spectroscopy Protocol:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the sample spectrum is acquired.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

A dilute solution of this compound is prepared in a volatile solvent such as methanol (B129727) or acetonitrile.

-

The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

Mass Spectrometry Protocol (Electron Ionization - EI):

-

The sample is vaporized and introduced into the ion source.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Methodological & Application

Application Notes and Protocols for the Quantification of 2-(4-Chlorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenyl)propanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical development. Accurate and precise quantification of this compound in various matrices, from bulk materials to biological fluids, is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques, including Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for the enantioselective separation of its chiral forms is presented.

Method Comparison

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the specific goals of the analysis. The following table summarizes the performance characteristics of different analytical techniques based on data for structurally related profen drugs.

| Parameter | RP-HPLC-UV | GC-MS (with derivatization) | LC-MS/MS |

| Linearity Range | 0.5 - 60 µg/mL | 0.5 - 10 µg/mL[1] | 0.02 - 20 µg/mL[2] |

| Accuracy (% Recovery) | 98 - 102% | 97.33 - 100.67%[1] | 96.4 - 103.7%[2] |

| Precision (%RSD) | < 2%[3] | < 3.71%[1] | ≤ 4.3%[2] |

| Limit of Detection (LOD) | ~0.03 µg/mL[3] | 0.15 µg/mL[1] | Analyte dependent |

| Limit of Quantification (LOQ) | ~0.09 µg/mL[3] | 0.45 µg/mL[1] | 0.02 µg/mL[2] |

| Sample Matrix | Bulk Drug, Formulations | Various (with appropriate sample preparation) | Human Plasma |

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

1.1. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

1.2. Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Potassium dihydrogen phosphate (B84403)

-

Orthophosphoric acid

-

Water (HPLC grade)

-

This compound reference standard

1.3. Chromatographic Conditions

-

Mobile Phase: Acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 50:50 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

1.4. Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of methanol and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 20, 40, 60 µg/mL).

1.5. Sample Preparation (for Pharmaceutical Formulation)

-

Weigh and finely powder a representative sample of the formulation.

-

Transfer an amount of powder equivalent to 100 mg of this compound to a 100 mL volumetric flask.

-

Add approximately 70 mL of a 50:50 (v/v) methanol-water mixture and sonicate for 15 minutes.

-

Dilute to volume with the same solvent mixture and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

1.6. Data Analysis

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

-

Determine the concentration of this compound in the sample solution from the calibration curve using linear regression.

Workflow Diagram

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is necessary for the analysis of this compound by GC-MS. Trimethylsilyl (TMS) derivatization is a common approach.[7][8]

Experimental Protocol

2.1. Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Capillary column suitable for the analysis of derivatized acids (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

2.2. Reagents and Materials

-

Methylene (B1212753) chloride (GC grade)

-

Phosphate buffer (pH 6)

-

Nitrogen gas (high purity)

-

Internal standard (e.g., Meclofenamic acid)

-

This compound reference standard

2.3. Sample Preparation and Derivatization

-